Cinmethylin

描述

Cinmethylin is a selective, pre-emergence herbicide developed by Shell Chemical Company and commercialized in 1982. It is primarily used to control annual grasses and broad-leaved weeds in crops such as rice, soybeans, and cereals. This compound works by inhibiting the biosynthesis of fatty acids, which are essential for the growth and development of weeds .

准备方法

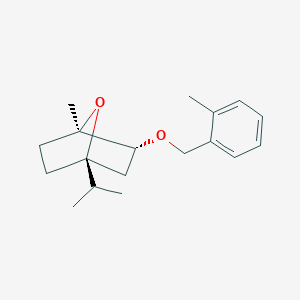

Synthetic Routes and Reaction Conditions: Cinmethylin is synthesized by adding a benzyl ether moiety to the C2 position of 1,4-cineole. The synthesis involves several steps, including the Sharpless asymmetric dihydroxylation of α-terpinene to obtain optically active this compound. The reaction conditions typically involve the use of reagents such as osmium tetroxide and potassium ferricyanide .

Industrial Production Methods: Industrial production of this compound involves the large-scale synthesis of the compound using similar synthetic routes as described above. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for herbicidal activity .

化学反应分析

Metabolic Pathways in Plants

Cinmethylin is metabolized in plants through a two-step process: hydroxylation followed by conjugation with polar molecules .

-

Hydroxylation :

Cytochrome P450 enzymes oxidize this compound at three primary sites (Fig. 1B ): -

Conjugation :

Hydroxylated intermediates are conjugated with sugars (e.g., hexopyranuronic acid) to form water-soluble metabolites, facilitating detoxification .

Key Evidence :

-

Reduced-sensitivity annual ryegrass populations showed 3.2× higher hydroxylation activity than susceptible strains, correlating with herbicide tolerance .

-

Application of the P450 inhibitor phorate reduced water-soluble metabolite production by 42–58% in resistant ryegrass, confirming enzymatic involvement .

Major Metabolites and Structural Modifications

The table below summarizes key metabolites identified in plants and mammals:

Analytical Methods for Reaction Tracking

Studies utilized advanced techniques to characterize this compound’s metabolic fate:

-

Radiolabeling :

-

Chromatography :

-

Statistical Validation :

Species-Specific Metabolic Efficiency

This compound metabolism varies between species, influencing herbicide selectivity:

| Species | % Aqueous Metabolites (24h) | ED₅₀ (g ha⁻¹) | Correlation (R²) |

|---|---|---|---|

| Wheat (tolerant) | 74 ± 6 | 28 | 0.91 |

| Resistant ryegrass | 62 ± 5 | 45 | 0.88 |

| Susceptible ryegrass | 22 ± 4 | 12 | 0.79 |

Weighted least squares regression showed ED₅₀ inversely correlated with aqueous metabolite production (p < 0.01) .

Implications for Herbicide Resistance

The capacity to hydroxylate and conjugate this compound underpins resistance in weeds:

科学研究应用

Introduction to Cinmethylin

This compound is classified as a pre-emergence herbicide primarily targeting grass weeds. It operates through a unique mechanism involving fatty-acid thioesterase inhibition, making it effective against multiple herbicide-resistant populations, particularly Lolium rigidum (rigid ryegrass) and other troublesome weeds in agricultural settings.

Control of Lolium rigidum

This compound has shown promising results in controlling Lolium rigidum, which is known for developing resistance to various herbicides. Research indicates that it effectively reduces plant emergence and biomass by over 85% and 90%, respectively, at appropriate application rates (400 g ha⁻¹) . Notably, the herbicide remains effective even in populations previously exposed to other herbicides, showcasing its potential in resistance management strategies.

Selectivity for Wheat

One of the critical advantages of this compound is its selectivity for wheat crops when applied correctly. Studies demonstrate that when wheat seeds are buried at least 1 cm deep in this compound-treated soil, their emergence is comparable to untreated controls . This selectivity is attributed to the metabolism of this compound by cytochrome P450 monooxygenases in wheat, which mitigates phytotoxicity .

Metabolic Pathways

Research has highlighted that this compound is metabolized into various water-soluble metabolites in plants, which can influence its efficacy . The use of phorate, a known P450 inhibitor, has been shown to enhance this compound's effectiveness by reducing resistance mechanisms in ryegrass populations . This interaction underscores the importance of understanding metabolic pathways in developing effective weed management strategies.

Resistance Monitoring

Ongoing studies are crucial for monitoring the potential development of resistance to this compound among weed populations. Initial findings suggest that while some ryegrass populations exhibit reduced sensitivity, the overall risk of high-level resistance evolving appears low due to this compound's unique site of action .

Field Efficacy Trials

Field trials conducted across various locations have consistently demonstrated this compound's effectiveness against multiple-resistant weed populations. For instance, trials showed significant reductions in plant survival rates among treated grass species at maximum application rates . These findings support the herbicide's role as a viable option in integrated weed management programs.

Laboratory Bioassays

Laboratory bioassays further corroborate field observations, revealing that this compound significantly inhibits seedling growth in annual ryegrass and other target species . Such controlled studies provide essential data on dosage responses and help refine application strategies for optimal results.

Future Directions and Research Needs

As the agricultural landscape evolves with increasing herbicide resistance challenges, further research into this compound's long-term efficacy and safety is essential. Key areas for future investigation include:

- Synergistic Effects : Understanding how combinations with other chemicals (e.g., phorate) can enhance control efficacy.

- Environmental Impact Assessments : Evaluating the ecological effects of this compound on non-target species.

- Resistance Mechanism Studies : Continued exploration of metabolic pathways involved in resistance development.

作用机制

Cinmethylin exerts its herbicidal effects by inhibiting fatty acid thioesterase, an enzyme involved in the biosynthesis of fatty acids. This inhibition disrupts the release of fatty acids from their carrier protein in plastids, leading to the death of the weed. The molecular targets of this compound include the fatty acid thioesterase enzymes in plants .

相似化合物的比较

Cinmethylin is unique compared to other herbicides due to its specific mode of action and chemical structure. Similar compounds include other fatty acid biosynthesis inhibitors such as acetolactate synthase inhibitors and acetyl-CoA carboxylase inhibitors. this compound stands out due to its high efficacy against a broad spectrum of weeds and its relatively low environmental impact .

List of Similar Compounds:- Acetolactate synthase inhibitors

- Acetyl-CoA carboxylase inhibitors

- 1,4-cineole derivatives

This compound’s unique properties and effectiveness make it a valuable tool in modern agriculture for weed management and crop protection.

属性

CAS 编号 |

87818-31-3 |

|---|---|

分子式 |

C18H26O2 |

分子量 |

274.4 g/mol |

IUPAC 名称 |

(1R,2R,4S)-1-methyl-2-[(2-methylphenyl)methoxy]-4-propan-2-yl-7-oxabicyclo[2.2.1]heptane |

InChI |

InChI=1S/C18H26O2/c1-13(2)18-10-9-17(4,20-18)16(11-18)19-12-15-8-6-5-7-14(15)3/h5-8,13,16H,9-12H2,1-4H3/t16-,17-,18+/m1/s1 |

InChI 键 |

QMTNOLKHSWIQBE-KURKYZTESA-N |

SMILES |

CC1=CC=CC=C1COC2CC3(CCC2(O3)C)C(C)C |

手性 SMILES |

CC1=CC=CC=C1CO[C@@H]2C[C@@]3(CC[C@]2(O3)C)C(C)C |

规范 SMILES |

CC1=CC=CC=C1COC2CC3(CCC2(O3)C)C(C)C |

沸点 |

313.0 °C |

Key on ui other cas no. |

87818-31-3 |

Pictograms |

Irritant; Environmental Hazard |

溶解度 |

2.30e-04 M |

同义词 |

(1R,2S,4S)-rel-1-Methyl-4-(1-methylethyl)-2-[(2-methylphenyl)methoxy]-7-oxabicyclo[2.2.1]heptane; exo-(±)-1-Methyl-4-(1-methylethyl)-2-[(2-methylphenyl)_x000B_methoxy]-7-oxabicyclo[2.2.1]heptane; Cinch; SD 95481; |

蒸汽压力 |

7.57e-05 mmHg |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Cinmethylin inhibits fatty acid biosynthesis by targeting acyl-ACP thioesterase (FAT) enzymes. [, , , ] FAT enzymes are essential for the liberation of free fatty acids from acyl carrier protein (ACP), a crucial step in fatty acid biosynthesis. This inhibition disrupts lipid metabolism and ultimately leads to plant death.

A: FAT inhibition by this compound leads to a decrease in fatty acid content, particularly in sensitive species like Lemna aequinoctialis. [] This disruption of lipid metabolism can impact various cellular processes, including membrane formation, energy production, and signaling pathways. The observed growth inhibition, photobleaching, and arrest of meristematic growth are likely consequences of these disrupted processes. []

A: this compound has the molecular formula C18H26O2 and a molecular weight of 274.4 g/mol. It is a benzyl ether derivative of the natural monoterpene 1,4-cineole. [, , ]

ANone: While the provided research doesn't delve into specific spectroscopic details, this compound's structure can be confirmed using techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy.

A: this compound's efficacy can be influenced by soil moisture. Research indicates that application to dry soil, followed by irrigation, generally results in better weed control. [] Excessive irrigation after application to dry soil can increase crop injury. [] This highlights the importance of carefully considering soil moisture and irrigation practices for optimal weed control and crop safety.

A: Yes, soil type can significantly influence this compound's performance. Research shows that its efficacy against downy brome is negatively correlated with soil organic matter content. [] Additionally, this compound demonstrates better efficacy in sandy soils compared to finer textured soils. [] This emphasizes the need to adjust application rates and strategies based on the specific soil characteristics of the target field.

A: this compound itself is not a catalyst. It acts as an inhibitor of the enzyme FAT, thereby disrupting the catalytic activity of this enzyme in fatty acid biosynthesis. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。